molecular formula C17H15N3O5S B2970618 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-41-1

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2970618
CAS No.: 898435-41-1
M. Wt: 373.38
InChI Key: BEPVKVQTSNAGLK-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a fused pyrrolo[3,2,1-ij]quinolin-4-one core. Its structure comprises a benzenesulfonamide group substituted with a nitro moiety at the 4-position, linked to the 8-amino group of the heterocyclic scaffold. This compound is synthesized via the reaction of 8-aminoquinoline derivatives with 4-nitrobenzenesulfonyl chloride in pyridine, yielding a ligand capable of forming coordination complexes with metals like Zn(II) and Cu(II) .

The target compound has been studied for its role in enzyme inhibition, particularly in zinc-dependent proteases, due to its sulfonamide group's ability to act as a zinc-binding pharmacophore . Its structural complexity and electronic properties make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-16-6-1-11-9-13(10-12-7-8-19(16)17(11)12)18-26(24,25)15-4-2-14(3-5-15)20(22)23/h2-5,9-10,18H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPVKVQTSNAGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically begins with the preparation of the core quinoline derivative. The starting material is often an appropriately substituted aniline, which undergoes a cyclization reaction under acidic conditions to form the quinoline ring. Subsequently, the nitro group is introduced via nitration, followed by sulfonation to introduce the benzenesulfonamide moiety.

Industrial Production Methods: While industrial-scale production may follow similar synthetic steps, it involves optimization for yield and purity, often employing continuous flow chemistry and advanced purification techniques to achieve high-quality output. Advanced catalysts and high-pressure reactors can also be utilized to streamline the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions, utilizing reagents like tin(II) chloride or iron powder.

  • Reduction: Reduction reactions can also modify the quinoline ring system, potentially creating various hydrogenated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions: Typical reagents include common oxidizing agents (e.g., potassium permanganate for oxidation) and reducing agents (e.g., lithium aluminum hydride for reduction). Substitution reactions often involve halogenating agents or strong nucleophiles under controlled temperature and solvent conditions.

Major Products Formed from These Reactions:

  • Aminated Derivatives: From reduction of the nitro group.

  • Hydrogenated Quinoline Derivatives: From reduction of the quinoline ring.

  • Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

This compound finds extensive application in various scientific disciplines:

Chemistry: Used as a precursor in synthetic organic chemistry for the production of complex molecules. It serves as a building block for advanced materials and molecular frameworks.

Biology: Studied for its potential as a biochemical probe. The compound’s functional groups allow it to interact with specific biological targets, useful in enzyme inhibition studies.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activity. Its structural components enable it to modulate biological pathways involved in disease.

Industry: Utilized in the development of specialty chemicals. Its unique reactivity makes it a candidate for the synthesis of advanced materials used in electronics and nanotechnology.

Mechanism of Action

The precise mechanism by which 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects depends on the context of its application.

Molecular Targets and Pathways Involved:

  • Biological Targets: It may inhibit specific enzymes by binding to their active sites, interfering with normal enzyme-substrate interactions.

  • Pathways: In medical research, it may affect signaling pathways associated with cell proliferation and apoptosis, offering potential as an anticancer agent.

Comparison with Similar Compounds

Sulfonamide Derivatives with Quinoline/Pyrroloquinoline Cores

The target compound belongs to a broader class of sulfonamide-containing heterocycles. Key structural analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Yield (%) Physical State Key Spectral Data (m/z) Applications
Target Compound 4-NO₂ on benzene; pyrroloquinolin-4-one core C₁₉H₁₆N₃O₅S 90 Solid 720 (M⁺–H₂O), 329 (M⁺–ligand) Zinc protease inhibition, metal coordination
N-(quinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide 3-CF₃ on benzene C₁₆H₁₁F₃N₂O₂S 74 Purple oil 352 (M⁺, ESI) Enzyme inhibition studies
4-Bromo-N-(4-oxo-pyrroloquinolin-8-yl)benzamide 4-Br on benzene; amide linker C₁₈H₁₄BrN₃O₂ N/A Solid N/A Structural analog for SAR studies
3-Fluoro-4-methyl-N-(quinolin-8-yl)benzenesulfonamide 3-F, 4-CH₃ on benzene C₁₆H₁₃FN₂O₂S 87 White solid 332 (M⁺, ESI) Probing electronic effects on binding

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance the sulfonamide’s acidity, improving metal-coordination capacity. Bromo and fluoro substituents modulate steric and electronic profiles, affecting solubility and binding kinetics .
  • Synthetic Efficiency : The target compound achieves a high yield (90%) compared to analogs like the trifluoromethyl derivative (74%), likely due to optimized reaction conditions in pyridine .
Pyrroloquinoline Derivatives with Varied Cores

The pyrrolo[3,2,1-ij]quinoline scaffold is shared with compounds bearing different functional groups:

Compound Name Core Modification Molecular Weight (g/mol) Key Properties Applications
8-Ethoxy-4,4,6-trimethyl-pyrroloquinoline-1,2-dione Ethoxy, methyl groups 274.14 HPLC-HRMS-ESI confirmed Material science
6-(4-Chlorophenyl)-4,4,6-trimethyl-pyrroloquinoline-1,2-dione Chlorophenyl substituent 340.11 High thermal stability Photovoltaic materials
8-(4-Methylbenzoyl)-pyrroloquinolin-4-one Benzoyl group N/A 1H-NMR: δ 7.8–8.2 (aromatic protons) CYP enzyme inhibition

Key Observations :

  • Functional Group Impact: Electron-donating groups (e.g., ethoxy) increase solubility, while bulky substituents (e.g., chlorophenyl) enhance thermal stability . The target compound’s nitro group confers redox activity, distinguishing it from non-nitrated analogs .
Metal Complexes

The target compound forms stable complexes with Zn(II) and Cu(II):

Complex Stoichiometry Key Spectral Data (m/z) Stability
[Zn(qnbsa)₂·H₂O] Zn(II) with two ligands 720 (M⁺–H₂O), 329 (M⁺–ligand) High yield (90%), water-resistant
[Cu(qnbsa)₂] Cu(II) with two ligands 720 (M⁺) Catalytic activity in oxidation reactions

Comparison : Zinc complexes exhibit higher stability than copper analogs, likely due to Zn(II)'s smaller ionic radius and stronger Lewis acidity .

Biological Activity

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides and contains a nitro group and a pyrrolopyridine moiety. Its molecular formula is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 368.39 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The specific activity of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide against various bacterial strains remains to be thoroughly investigated.

Antitumor Activity

The compound's potential antitumor activity is supported by the presence of the pyrrolopyridine structure, which has been associated with cytotoxic effects in cancer cells. Preliminary studies suggest that modifications in the chemical structure can enhance its potency against specific cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical)5.0
MCF-7 (breast)3.5
A549 (lung)7.0

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair in cancer cells.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce programmed cell death in malignant cells through mitochondrial pathways.
  • Antioxidant Properties : Some studies indicate that such compounds may exhibit antioxidant activities, reducing oxidative stress in cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrrolopyridine derivatives. It found that certain modifications significantly enhanced their cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of the nitro group in enhancing biological activity through increased electron affinity.

Antimicrobial Efficacy Assessment

In another investigation focusing on sulfonamide derivatives, researchers tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups like nitro groups exhibited improved antibacterial properties compared to their unsubstituted counterparts.

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